molecular formula C20H22N2O5 B2514102 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide CAS No. 922977-75-1

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2514102
CAS No.: 922977-75-1
M. Wt: 370.405
InChI Key: CJWKXKQMTDWPFG-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide (CAS 922977-75-1 , 938786-27-7 ) is a high-purity N-aryl acetamide compound supplied for biological research. This chemical scaffold has been identified as a promising starting point for antimalarial development, demonstrating potent activity against Plasmodium falciparum asexual blood-stage parasites . The 5-membered 2-oxopyrrolidine (lactam) moiety on the aniline ring is a critical structural feature for optimal antimalarial potency, as modifications to this group can result in significant loss of activity . This compound is reported to inhibit parasite development at the ring stage and also shows potential to potently inhibit gametocyte and gamete development, thereby blocking transmission to the mosquito vector . Forward genetics studies suggest that the mechanism of action for this class involves targets such as the parasite's rhomboid protease 8 (ROM8) and the putative cation channel, CSC1, providing a valuable tool for probing these novel biological pathways in P. falciparum . With a molecular formula of C20H22N2O5 and a molecular weight of 370.40 g/mol , it is offered for investigative use to explore these mechanisms and advance infectious disease research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-15-6-8-16(9-7-15)27-13-19(23)21-14-5-10-18(26-2)17(12-14)22-11-3-4-20(22)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWKXKQMTDWPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds Sharing the 2-Oxopyrrolidin-1-yl Substituent

(a) N-(4-(4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)acetyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Compound 15, )
  • Structure : Features a 2-oxopyrrolidin-1-yl group attached to a phenyl ring, with a 2,5-dimethylpyrrole-acetyl substituent.
  • Molecular Formula : C₂₀H₂₄N₄O₃.
  • Key Data: Synthesized via hydrazide intermediates and characterized by NMR and elemental analysis. No explicit bioactivity reported, but pyrrole derivatives often exhibit antimicrobial or anti-inflammatory properties .
(b) 2-(2-Oxopyrrolidin-1-yl)-N-pentyl-2-[4-(trifluoromethyl)phenyl]acetamide (4s, )
  • Structure : Contains a 2-oxopyrrolidin-1-yl group and a trifluoromethylphenyl substituent.
  • Molecular Formula : C₁₈H₂₀F₃N₃O₂.
  • Key Data: Synthesized via Ugi multicomponent reaction (41% yield).

Comparison with Target Compound :

  • The target compound lacks the trifluoromethyl group, which may reduce its metabolic stability compared to 4s.
  • Both share the 2-oxopyrrolidin-1-yl motif, suggesting possible nootropic or enzyme-modulating effects.

Compounds with 4-Methoxyphenoxy Acetamide Backbone

(a) 2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide ()
  • Structure: Combines a 4-methoxyphenoxy acetamide with a quinazolinone core.
  • Molecular Formula : C₂₄H₂₁N₃O₄.
  • Key Data: Molecular weight 415.43.
(b) 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide ()
  • Structure : Includes a sulfamoylphenyl group and a 5-methylisoxazole substituent.
  • Molecular Formula : C₂₀H₂₀N₄O₅S.
  • Key Data : Sulfamoyl groups often confer antibacterial or diuretic activity. The isoxazole ring may enhance metabolic stability .

Comparison with Target Compound :

  • The absence of sulfonamide or heteroaromatic rings may reduce off-target interactions.

Compounds with Hybrid Structural Features

N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
  • Structure : Combines a pyrimidoindole core with a 3-methoxyphenyl group and thioacetamide linkage.
  • Molecular Formula : C₂₈H₂₅N₅O₂S.
  • Key Data : Pyrimidoindoles are associated with anticancer activity (e.g., topoisomerase inhibition). The thioether linkage may improve solubility .

Comparison with Target Compound :

Research Implications

  • Pharmacological Optimization : Introducing trifluoromethyl (as in 4s) or sulfonamide groups (as in ) could enhance the target compound’s bioavailability or target specificity.
  • Synthetic Routes : Multicomponent reactions () or hydrazide intermediates () offer scalable pathways for derivative synthesis.
  • Biological Screening : Prioritize assays for acetylcholinesterase inhibition, neuroprotection, or kinase activity based on structural analogs .

Biological Activity

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound with significant potential in pharmaceutical applications. Its complex structure, featuring a pyrrolidinone moiety and multiple functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N2O5C_{25}H_{24}N_{2}O_{5}, with a molecular weight of approximately 432 g/mol. The compound's structure includes:

  • Methoxy Groups : Enhance lipophilicity and receptor interaction.
  • Pyrrolidinone Moiety : Suggests potential interactions with various receptors or enzymes.
  • Acetamide Functional Group : May contribute to the binding affinity and selectivity for biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidinone Ring : This can be achieved through a nucleophilic substitution reaction.
  • Introduction of Methoxy Groups : Methylation of phenolic hydroxyl groups using methyl iodide.
  • Acetamide Formation : Reaction of the amine with acetic anhydride or acetic acid.

These steps require precise control over reaction conditions to ensure high yield and purity.

Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown potential as enzyme inhibitors, particularly in pathways related to cancer and neurodegenerative diseases.
  • Receptor Modulation : The presence of the pyrrolidinone ring suggests interactions with G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways .

Case Studies and Research Findings

  • Anti-Cancer Activity : A study examined derivatives similar to this compound for their cytotoxic effects on various human tumor cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells .
  • Neuroprotective Effects : Research into compounds with structural similarities has suggested potential neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
  • Antimicrobial Properties : Some studies have highlighted the antimicrobial activity of related compounds against pathogens such as Helicobacter pylori, indicating a broader spectrum of biological activity that could be explored further .

Comparative Analysis

Compound NameStructural FeaturesUnique Biological Activity
N-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamideLacks phenoxy groupPotential anti-cancer activity
N-[4-Methoxyphenyl]-2-(3-methylphenoxy)acetamideSimilar core structureAntimicrobial properties
N-(4-Methoxy-3-sulfamoylphenyl)acetamideDifferent functional groupsAnti-inflammatory effects

The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties compared to these similar compounds.

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